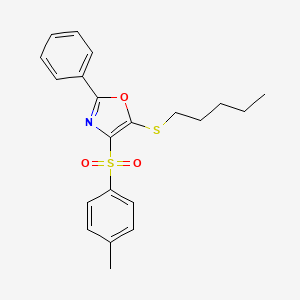

5-(Pentylthio)-2-phenyl-4-tosyloxazole

Descripción

5-(Pentylthio)-2-phenyl-4-tosyloxazole is a substituted oxazole derivative featuring a phenyl group at position 2, a p-toluenesulfonyl (tosyl) group at position 4, and a pentylthio (-S-C₅H₁₁) moiety at position 4. The oxazole core is a five-membered heterocycle containing one oxygen and one nitrogen atom, which confers rigidity and electronic diversity. The pentylthio substituent contributes lipophilicity, which may influence solubility and membrane permeability in biological systems.

Propiedades

IUPAC Name |

4-(4-methylphenyl)sulfonyl-5-pentylsulfanyl-2-phenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3S2/c1-3-4-8-15-26-21-20(22-19(25-21)17-9-6-5-7-10-17)27(23,24)18-13-11-16(2)12-14-18/h5-7,9-14H,3-4,8,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKESXPMYUCGTAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pentylthio)-2-phenyl-4-tosyloxazole typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

Introduction of the Pentylthio Group: The pentylthio group can be introduced via nucleophilic substitution reactions, where a pentylthiol reacts with a suitable leaving group on the oxazole ring.

Attachment of the Phenyl Group: The phenyl group can be introduced through electrophilic aromatic substitution reactions.

Addition of the Tosyl Group: The tosyl group is typically introduced through the reaction of the oxazole compound with tosyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of 5-(Pentylthio)-2-phenyl-4-tosyloxazole may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

5-(Pentylthio)-2-phenyl-4-tosyloxazole can undergo various chemical reactions, including:

Oxidation: The pentylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halides, tosylates, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted oxazole derivatives.

Aplicaciones Científicas De Investigación

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications could include antimicrobial, anticancer, or anti-inflammatory properties.

Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 5-(Pentylthio)-2-phenyl-4-tosyloxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pentylthio group could facilitate binding to hydrophobic pockets, while the oxazole ring and tosyl group may participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on Physical Properties

Oxazole derivatives with varying substituents exhibit distinct physical properties. For example:

| Compound | Substituents (Positions) | Melting Point (°C) | Key Features |

|---|---|---|---|

| 2-Phenyl-5-γ-tolyloxazole | Phenyl (2), γ-tolyl (5) | 81 | Aromatic bulk, moderate m.p. |

| 5-Phenyl-2-piperonyloxazole | Piperonyl (2), phenyl (5) | 116–117 | Polar methoxy group |

| 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole | 4-Methoxyphenyl (2), Cl (5) | Not reported | Benzothiazole core, enhanced aromaticity |

| Target Compound | Tosyl (4), pentylthio (5), phenyl (2) | Hypothetical | High lipophilicity (pentylthio), electron-withdrawing tosyl |

- Melting Points : The target’s bulky tosyl group may reduce crystallinity compared to simpler aryl-substituted oxazoles (e.g., 2-phenyl-5-γ-tolyloxazole, m.p. 81°C) .

- Solubility : The pentylthio group increases hydrophobicity, contrasting with polar analogs like 5-phenyl-2-piperonyloxazole (piperonyl = methylenedioxyphenyl), which has higher solubility in polar solvents .

Electronic and Reactivity Profiles

- This contrasts with electron-donating groups (e.g., methoxy in 5-γ-p-methoxy-2-γ-tolyloxazole), which increase ring electron density and reactivity .

- Pentylthio vs. Thiols/Thioethers : The thioether linkage in the pentylthio group is less nucleophilic than free thiols but may participate in radical or oxidation reactions. This differs from benzothiazoles (e.g., 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole), where sulfur is part of a fused aromatic system, enhancing stability .

Actividad Biológica

5-(Pentylthio)-2-phenyl-4-tosyloxazole is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological effects, mechanisms of action, and relevant case studies associated with this compound, providing a comprehensive overview supported by diverse sources.

Chemical Structure and Properties

5-(Pentylthio)-2-phenyl-4-tosyloxazole features a unique structure characterized by a pentylthio group and a tosyl group attached to an oxazole ring. This structural arrangement is believed to contribute significantly to its biological activity.

Mechanisms of Biological Activity

Research indicates that compounds similar to 5-(Pentylthio)-2-phenyl-4-tosyloxazole may interact with various biological pathways, particularly those involved in cancer cell proliferation and apoptosis. The following pathways are particularly noteworthy:

- Phosphoinositide 3-Kinase/Akt Pathway : Inhibitors of this pathway have shown promise in cancer treatment by inducing cell cycle arrest and apoptosis in various cancer cell lines, such as PC-3 (prostate cancer) and MCF-7 (breast cancer) cells .

- JNK Pathway Activation : Similar compounds have been observed to activate c-Jun NH2-terminal kinase (JNK), leading to the repression of Akt and mTOR pathways, which are crucial for cell survival and proliferation. This suggests that 5-(Pentylthio)-2-phenyl-4-tosyloxazole may exert its effects through similar mechanisms .

Biological Activity Data

The following table summarizes the biological activities reported for 5-(Pentylthio)-2-phenyl-4-tosyloxazole and related compounds:

Case Studies

Case studies provide valuable insights into the real-world implications of the biological activities of 5-(Pentylthio)-2-phenyl-4-tosyloxazole. Here are notable examples:

- Case Study on Cancer Treatment : A study involving the administration of similar compounds demonstrated significant tumor reduction in animal models when combined with conventional therapies like paclitaxel. The study highlighted the synergistic effects of these compounds, suggesting their potential as adjunct therapies in oncology .

- Mechanistic Study : Another investigation focused on the mechanistic pathways activated by 5-(Pentylthio)-2-phenyl-4-tosyloxazole analogs. The findings revealed that these compounds could modulate key signaling pathways involved in inflammation and apoptosis, further supporting their therapeutic potential against various diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.